4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide
Overview
Description
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9BrFNO2S and a molecular weight of 294.14 g/mol . It is a white crystalline solid that belongs to the class of sulfonamides. This compound is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide typically involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with cyclopropylamine . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-3-fluorobenzenesulfonamide: This compound lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
N-cyclopropyl-4-fluorobenzenesulfonamide:
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELKYBNLSWRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239029 | |
Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055995-84-0 | |
Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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